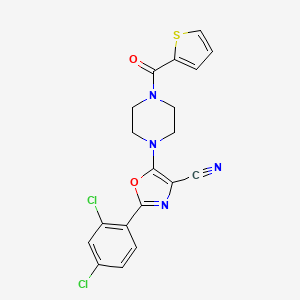

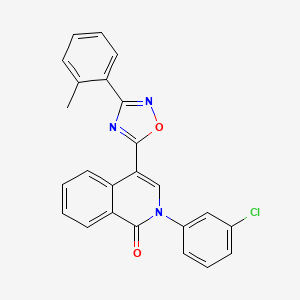

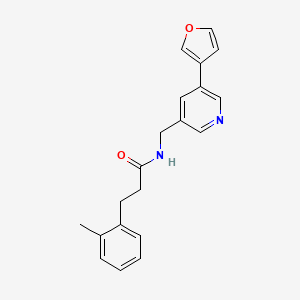

2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound that appears to be a derivative of oxazole, a five-membered aromatic ring containing both nitrogen and oxygen. The structure suggests the presence of multiple substituents including a dichlorophenyl group, a thiophene carboxyl group, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

While the specific synthesis of 2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles, which suggests that similar thermolytic methods could potentially be applied to synthesize the oxazole-4-carbonitrile derivatives . Additionally, the synthesis of related piperazine compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, involves the reaction of substituted benzene derivatives with piperazine under optimized conditions . This indicates that the piperazine moiety of the compound could be synthesized through a similar reaction pathway.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical properties. The dichlorophenyl group is an electron-withdrawing substituent, which could affect the electron density of the oxazole ring. The thiophene-2-carbonyl group is another aromatic system that could participate in π-π interactions and potentially stabilize the molecule through conjugation. The piperazine ring is a flexible, saturated heterocycle that can adopt different conformations and may be involved in hydrogen bonding.

Chemical Reactions Analysis

The presence of multiple reactive sites on the compound suggests that it could participate in various chemical reactions. The nitrile group could undergo nucleophilic addition reactions, while the oxazole ring could be involved in electrophilic substitution reactions due to the presence of the electron-withdrawing dichlorophenyl group. The piperazine moiety could be a site for alkylation or acylation reactions, potentially modifying the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The dichlorophenyl and thiophene groups could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents versus water. The presence of the piperazine ring might enhance the compound's solubility in polar solvents due to potential hydrogen bonding. The compound's melting point, boiling point, and stability would be determined by the interplay of these functional groups and the overall molecular architecture.

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including triazoles and thiadiazoles, containing piperazine nuclei, has been a significant area of research. These compounds are synthesized through various chemical reactions, including cyclization and nucleophilic substitution, to explore their potential biological activities. The structural elucidation of these compounds is typically achieved using advanced spectroscopic techniques such as HRMS, IR, and NMR experiments, providing insight into their molecular configurations and potential functional applications (Wujec & Typek, 2023; Aboussafy & Clive, 2012).

Biological Activities

Various derivatives of the mentioned compound have been evaluated for their antimicrobial and antifungal activities. For instance, triazole derivatives containing the piperazine nucleus have been synthesized and assessed for their biological potentials, including antimicrobial and antifungal activities. These studies often reveal that some compounds exhibit significant inhibitory activities against a range of microorganisms, highlighting their potential as therapeutic agents (Bektaş et al., 2007; Deshmukh et al., 2017).

Furthermore, the solubility and partitioning processes of novel antifungal compounds in biologically relevant solvents have been studied. These investigations help in understanding the physicochemical properties of these compounds, which are crucial for their biological efficacy and pharmacokinetic profiles (Volkova et al., 2020).

Antipsychotic Applications

Some studies have focused on the detailed molecular structure and solvate forms of aripiprazole, a neuroleptic drug with applications in the treatment of schizophrenia and related psychoses. These studies provide insights into the drug's molecular interactions and its preferred conformational forms, which are essential for its pharmacological activity (Tessler & Goldberg, 2006).

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S/c20-12-3-4-13(14(21)10-12)17-23-15(11-22)19(27-17)25-7-5-24(6-8-25)18(26)16-2-1-9-28-16/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWOWDGZKQNLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

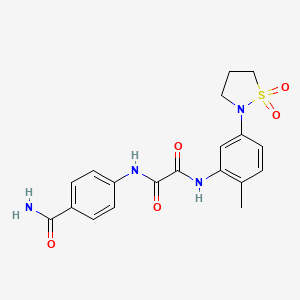

![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

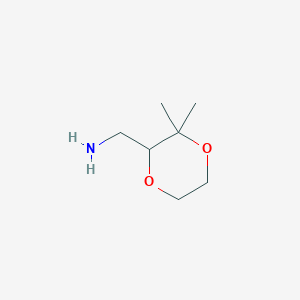

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)